molecular formula C7H7N3O3 B3039428 N-(2-nitropyridin-3-yl)acetamide CAS No. 105151-35-7

N-(2-nitropyridin-3-yl)acetamide

Cat. No.: B3039428
CAS No.: 105151-35-7
M. Wt: 181.15 g/mol
InChI Key: UWCIUYZGGALJBA-UHFFFAOYSA-N
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Description

These compounds have been extensively studied due to their unique electronic and optical properties

Scientific Research Applications

N-(2-nitropyridin-3-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential therapeutic properties, including its use as a pharmacophore in drug design. In medicine, nitropyridine compounds have shown promise in the development of new drugs for the treatment of various diseases. In industry, these compounds are used in the production of materials with unique electronic and optical properties.

Preparation Methods

The synthesis of N-(2-nitropyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. This method allows for the formation of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines by controlling the reaction conditions . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Industrial production methods for nitropyridine derivatives often involve the use of halogenated amino pyridines as precursors .

Chemical Reactions Analysis

N-(2-nitropyridin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . For example, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine in the presence of I2 . Major products formed from these reactions include N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of N-(2-nitropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of various biological processes, including enzyme activity and receptor binding. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular signaling and metabolism .

Comparison with Similar Compounds

N-(2-nitropyridin-3-yl)acetamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines. These compounds share similar structural features and exhibit comparable biological and chemical properties . this compound is unique due to its specific electronic and optical properties, which make it particularly valuable for certain applications in chemistry and industry. Other similar compounds include N-(3-methyl-5-nitropyridin-2-yl)acetamide and N-(4-methyl-3-nitropyridin-2-yl)acetamide .

Properties

IUPAC Name

N-(2-nitropyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-5(11)9-6-3-2-4-8-7(6)10(12)13/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCIUYZGGALJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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